molecular formula C10H14FN B1388393 Ethyl[(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1152567-04-8

Ethyl[(3-fluoro-4-methylphenyl)methyl]amine

Cat. No. B1388393
CAS RN: 1152567-04-8
M. Wt: 167.22 g/mol
InChI Key: KKVMROPRUOQOTI-UHFFFAOYSA-N
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Description

Ethyl[(3-fluoro-4-methylphenyl)methyl]amine is a chemical compound with the IUPAC name 3-fluoro-4-methylbenzylamine . It has a molecular weight of 139.17 . It is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl[(3-fluoro-4-methylphenyl)methyl]amine is 1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl[(3-fluoro-4-methylphenyl)methyl]amine is a liquid at room temperature . It is stored at 4 degrees Celsius .

Safety and Hazards

The compound is classified as dangerous according to the GHS05 signal word . It can cause skin irritation and serious eye irritation . If inhaled, it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-5-4-8(2)10(11)6-9/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVMROPRUOQOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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